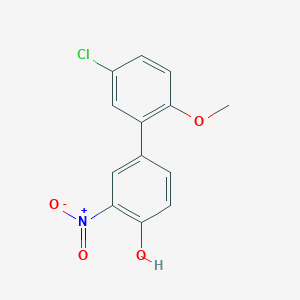
4-(3,4-Dichlorophenyl)-2-nitrophenol, 95%
説明
4-(3,4-Dichlorophenyl)-2-nitrophenol, 95% (4-DCNP) is a chemical compound with a wide range of uses in scientific research. It is a nitrophenol, which is a type of aromatic compound with a nitro group attached to a phenol group. 4-DCNP is an important reagent in organic synthesis and has been used in a variety of scientific applications.
科学的研究の応用
4-(3,4-Dichlorophenyl)-2-nitrophenol, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, dyes, and other organic compounds. It has also been used in the synthesis of polymers and other materials. 4-(3,4-Dichlorophenyl)-2-nitrophenol, 95% has been used in the study of enzyme inhibition and in the study of the properties of organic compounds.
作用機序
The mechanism of action of 4-(3,4-Dichlorophenyl)-2-nitrophenol, 95% is not fully understood. It is believed to act as an inhibitor of enzymes, particularly those involved in the metabolism of drugs and other compounds. It is thought to act by binding to the active site of the enzyme and preventing the enzyme from catalyzing its reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3,4-Dichlorophenyl)-2-nitrophenol, 95% are not well understood. Studies have shown that 4-(3,4-Dichlorophenyl)-2-nitrophenol, 95% can inhibit the activity of enzymes involved in the metabolism of drugs and other compounds. It has also been shown to inhibit the growth of bacteria and fungi.
実験室実験の利点と制限
The advantages of using 4-(3,4-Dichlorophenyl)-2-nitrophenol, 95% in laboratory experiments include its low cost, its availability in large quantities, and its ability to act as an inhibitor of enzymes. The limitations of using 4-(3,4-Dichlorophenyl)-2-nitrophenol, 95% in laboratory experiments include its potential toxicity, its potential to interfere with other reactions, and its potential to produce unwanted byproducts.
将来の方向性
There are many potential future directions for research related to 4-(3,4-Dichlorophenyl)-2-nitrophenol, 95%. These include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential toxicity. Additionally, further research could be conducted into its use in the synthesis of pharmaceuticals, dyes, and other organic compounds. Research could also be conducted into its potential use in the synthesis of polymers and other materials. Finally, further research could be conducted into the development of more efficient and cost-effective synthesis methods for 4-(3,4-Dichlorophenyl)-2-nitrophenol, 95%.
合成法
4-(3,4-Dichlorophenyl)-2-nitrophenol, 95% can be synthesized by the nitration of 4-dichlorophenol. The nitration of 4-dichlorophenol involves the reaction of the 4-dichlorophenol with nitric acid and sulfuric acid. The reaction produces 4-(3,4-Dichlorophenyl)-2-nitrophenol, 95% as a product and a mixture of other nitrophenols as byproducts. The reaction is typically conducted at a temperature of 80-90°C.
特性
IUPAC Name |
4-(3,4-dichlorophenyl)-2-nitrophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO3/c13-9-3-1-7(5-10(9)14)8-2-4-12(16)11(6-8)15(17)18/h1-6,16H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HITJVZIYERIIPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686309 | |
| Record name | 3',4'-Dichloro-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261929-60-5 | |
| Record name | [1,1′-Biphenyl]-4-ol, 3′,4′-dichloro-3-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261929-60-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3',4'-Dichloro-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-nitrophenol, 95%](/img/structure/B6382905.png)


![4-[3-(N-Ethylaminocarbonyl)phenyl]-2-nitrophenol, 95%](/img/structure/B6382938.png)